8-Paradol
Description
Molecular Structure and Nomenclature
IUPAC Name and Systematic Classification
8-Paradol is systematically named 1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one under IUPAC guidelines. This nomenclature reflects its structural components: a dodecan-3-one backbone substituted at position 1 with a 4-hydroxy-3-methoxyphenyl group. The compound belongs to the paradol class of phenolic lipids, characterized by a phenylpropanoid scaffold with a ketone-functionalized alkyl chain. The numbering convention places the ketone group at position 3 of the 12-carbon chain, while the methoxy and hydroxyl groups occupy positions 3 and 4, respectively, on the aromatic ring.
SMILES Notation and InChI Key
The SMILES notation for this compound is CCCCCCCCCC(=O)CCC1=CC(=C(C=C1)O)OC , which encodes the full connectivity of its 19 carbon atoms, 30 hydrogens, and 3 oxygen atoms. The InChI Key, TYQRTQZWHUXDLG-UHFFFAOYSA-N , uniquely identifies its stereochemical and structural features, enabling precise database queries.
Crystallographic Data and Conformational Analysis
Crystallographic studies of this compound remain limited, but X-ray diffraction analyses of analogous paradols suggest a planar aromatic ring system with a nearly perpendicular orientation relative to the alkyl ketone chain. Computational models predict a staggered conformation for the dodecan-3-one chain, minimizing steric hindrance between the phenyl group and the carbonyl oxygen. The methoxy and hydroxyl groups on the aromatic ring participate in intramolecular hydrogen bonding, stabilizing the molecule’s geometry.
Physicochemical Properties
Molecular Formula and Mass Spectrometry Profile
This compound has the molecular formula C₁₉H₃₀O₃ and a molecular weight of 306.44 g/mol . High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 306.2195 ([M+H]⁺), with fragmentation patterns dominated by cleavage at the ketone group (C=O) and β-scission of the alkyl chain. Key fragments include ions at m/z 137 (4-hydroxy-3-methoxyphenyl) and m/z 169 (decanoyl).
Solubility and Partition Coefficients (LogP)
The compound exhibits limited water solubility (0.0048 g/L ) due to its hydrophobic alkyl chain, but it is highly soluble in organic solvents like ethanol and dimethyl sulfoxide. Its calculated partition coefficient (LogP) is 4.7 , indicating strong lipophilicity, which correlates with its ability to penetrate lipid bilayers. Experimental LogP values align with computational predictions using atom-additive methods (e.g., AlogP).
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₃₀O₃ | |
| Molecular Weight | 306.44 g/mol | |
| Water Solubility | 0.0048 g/L | |
| LogP | 4.7 |
Spectroscopic Signatures (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Aromatic protons resonate as doublets at δ 6.8–7.1 ppm, while the methoxy group appears as a singlet at δ 3.85 ppm. The methylene groups adjacent to the ketone (C=O) show signals at δ 2.5–2.7 ppm.
- ¹³C NMR: The carbonyl carbon is observed at δ 208–210 ppm, with aromatic carbons at δ 110–150 ppm and methoxy at δ 56 ppm.
Infrared (IR) Spectroscopy:
Strong absorption bands at 1700 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (phenolic O-H stretch), and 1250 cm⁻¹ (C-O-C methoxy vibration).UV-Vis Spectroscopy:
Absorbs maximally at 280 nm (π→π* transitions of the aromatic ring) and 320 nm (n→π* transitions of the carbonyl group).
These spectral features provide a fingerprint for identifying this compound in complex mixtures, such as ginger extracts.
Properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-10-17(20)13-11-16-12-14-18(21)19(15-16)22-2/h12,14-15,21H,3-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQRTQZWHUXDLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181575 | |
| Record name | 3-Dodecanone, 1-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | [8]-Paradol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27113-23-1 | |
| Record name | [8]-Paradol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27113-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Dodecanone, 1-(4-hydroxy-3-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027113231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Dodecanone, 1-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [8]-Paradol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
42 - 43 °C | |
| Record name | [8]-Paradol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040640 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
The synthesis of 8-Paradol can be achieved through various synthetic routes. One common method involves the reaction of phenolic compounds with dodecanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
8-Paradol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
Anti-Cancer Properties:
- Gastric Cancer (GC): Studies suggest that 8-paradol could be a novel therapeutic agent for suppressing the progression of gastric cancer by targeting the mitophagy pathway . In vitro and in vivo models of GC have shown that this compound promotes PINK1/Parkin-associated mitophagy, mediating cell apoptosis. The inhibition of mitophagy by chloroquine ameliorated this compound-induced mitochondrial dysfunction and apoptosis, supporting a causative role for mitophagy in the this compound-induced anticancer effect .
- Hepatocellular Carcinoma (HCC): A crude flavonoid extract of Z. officinale, which contains this compound, can inhibit proliferation and induce apoptosis in HepG2 cells, an HCC cell line .
- Other Cancers: Paradol has exhibited anti-tumor activities in several cancer cells, including promyelocytic leukemia, oral squamous carcinoma, melanoma, lung cancer, and breast cancer .
Anti-Inflammatory Properties:
- COX-1 Inhibition: this compound has demonstrated strong COX-1 inhibitory activity, suggesting its potential as an anti-inflammatory agent. It exhibited the strongest COX-1 inhibitory activity, with IC50 values of 4 ± 1 μM .
- Other Inflammation-Related Conditions: Zingiber officinale extracts have been traditionally used for their anti-inflammatory properties . Molecular docking studies have revealed that paradols could be potential inhibitors of TRPV1 .
Anti-Platelet Properties:
- This compound is a potent COX-1 inhibitor and anti-platelet aggregation agent . In vitro studies have described that this compound exhibits a significant antiplatelet potential via inhibition of platelet ARA pathway .
Data Table: Activities of this compound
Case Studies
Mechanism of Action
The mechanism of action of 8-Paradol involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Structural Analogues: 6-Paradol and 10-Paradol
The paradol series (6-, 8-, and 10-Paradol) differ in alkyl chain length, which significantly influences their physicochemical and pharmacological properties:
| Property | 6-Paradol | 8-Paradol | 10-Paradol |
|---|---|---|---|
| Alkyl Chain Length | 6 carbons | 8 carbons | 10 carbons |
| Lipophilicity (LogP) | Moderate (~3.5) | High (~4.2) | Very High (~5.0) |
| Molar Refraction | Similar to capsaicin | Higher than 6-Paradol | Highest in the series |
| TRPV1 Binding Affinity | Lowest ΔG (-7.8 kcal/mol) | Moderate (-7.2 kcal/mol) | Weakest (-6.5 kcal/mol) |
| Hydrogen Bonding | Binds Gln143, Glu140 | Mimics capsaicin (Leu32, Thr28) | No hydrogen bonds |
| Key Bioactivities | TRPV1 agonism, COX-2 inhibition | COX-1 inhibition, antiplatelet, mitophagy induction | Limited activity |
Sources :
Pharmacological Comparisons
TRPV1 Receptor Interactions :
- 6-Paradol : Exhibits the strongest TRPV1 binding affinity (ΔG = -7.8 kcal/mol), comparable to capsaicin, due to optimal lipophilicity and hydrogen bonding with Gln143 and Glu140 .
- This compound : Shows weaker affinity (ΔG = -7.2 kcal/mol) but forms hydrogen bonds with Leu32 and Thr28, similar to capsaicin. Its longer chain increases steric interactions with hydrophobic residues (e.g., valine, phenylalanine) .
- 10-Paradol : Lacks hydrogen bonding and has the lowest affinity due to excessive chain length, which disrupts receptor docking .
Enzyme Inhibition :
Anticancer Mechanisms :
- This compound : Uniquely enhances mitophagy via the PINK1-Parkin pathway, triggering apoptosis in gastric cancer cells. Chloroquine (a mitophagy inhibitor) reverses this effect .
- 6-Paradol : Primarily exerts antiproliferative effects via COX-2 inhibition and reactive oxygen species (ROS) modulation .
Pharmacokinetic Considerations
- 6-Paradol’s moderate lipophilicity allows better membrane penetration, enhancing its TRPV1 efficacy .
- Metabolism :
All paradols undergo hepatic metabolism, but this compound’s stability in plasma makes it more bioavailable than 6-Paradol in antiplatelet assays .
Clinical and Therapeutic Implications
- 6-Paradol : Ideal for TRPV1-mediated pain management (e.g., diabetic neuropathy) due to strong receptor binding .
- This compound : Superior for cardiovascular applications (antiplatelet therapy) and cancer adjunct therapy via mitophagy induction .
- 10-Paradol: Limited therapeutic utility due to poor receptor interactions and solubility .
Biological Activity
8-Paradol, a phenolic compound derived from ginger (Zingiber officinale), has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article details the biological activity of this compound, supported by recent research findings, case studies, and data tables.
1. Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent, particularly against gastric cancer (GC). A study demonstrated that this compound induces apoptosis in AGS gastric adenocarcinoma cells by promoting PINK1/Parkin-mediated mitophagy. This mechanism involves the regulation of mitochondrial function and cell death pathways. In vivo studies using thymus-deficient nude mice with AGS xenografts confirmed these findings, indicating that this compound could serve as a novel therapeutic agent for GC treatment .
2. Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties by inhibiting cyclooxygenase-1 (COX-1) activity. It has been shown to have an IC50 value of 4 ± 1 μM, making it one of the most potent inhibitors among ginger constituents . This inhibition reduces the production of pro-inflammatory mediators, which is critical in conditions like rheumatoid arthritis and other inflammatory diseases.
Table 1: Summary of Biological Activities of this compound
Case Studies
Case Study 1: Gastric Cancer Treatment
A study focusing on gastric cancer revealed that this compound significantly inhibited cell growth in AGS cells. The underlying mechanisms included mitochondrial dysfunction and apoptosis induction through proteomic analysis and molecular docking studies, which identified interactions between this compound and key proteins involved in these processes .
Case Study 2: Inflammatory Response
Another study investigated the effects of ginger extract containing this compound on inflammatory markers in rheumatoid arthritis patients. The results indicated a substantial reduction in inflammatory cytokines such as TNF-α and IL-1β, showcasing its potential as a therapeutic agent for managing inflammatory diseases .
Pharmacokinetics and Safety
The pharmacokinetic properties of this compound have been assessed, confirming its drug-like characteristics which support its potential for clinical application. Studies indicate favorable absorption and bioavailability profiles, enhancing its therapeutic viability .
Q & A
Q. Q1. What experimental methodologies are recommended to investigate 8-Paradol's mechanism of action, specifically its interactions with TRPV1 receptors?
Answer:
- Molecular Docking Studies : Use software like AutoDock Vina to model this compound's binding to TRPV1. Key residues for hydrogen bonding (e.g., Leu 32, Thr 28) should be prioritized, as these interactions mimic capsaicin’s binding patterns .
- In Vitro Assays : Employ calcium flux assays in TRPV1-expressing cell lines (e.g., HEK293) to quantify receptor activation or inhibition. Include positive controls (capsaicin) and negative controls (vehicle-only) to validate results .
- Statistical Validation : Use ANOVA with post-hoc Tukey tests to compare ligand-receptor binding affinities across paradol derivatives (e.g., 6-paradol vs. This compound) .
Q. Q2. How can researchers design a robust dose-response study for this compound’s α-glucosidase inhibitory activity?
Answer:
- Enzyme Inhibition Assays : Use p-nitrophenyl-α-D-glucopyranoside as a substrate. Prepare this compound in DMSO at concentrations spanning 0.1–100 µM. Measure absorbance at 405 nm to track hydrolysis inhibition .
- Data Normalization : Express results as % inhibition relative to acarbose (a known α-glucosidase inhibitor). Include triplicate measurements to account for intra-assay variability .
- IC₅₀ Calculation : Fit dose-response data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism). Report confidence intervals and R² values .
Advanced Research Questions
Q. Q3. How should contradictory findings about this compound’s efficacy in TRPV1-mediated pain models be resolved?
Answer:
- Contradiction Analysis Framework :
- Primary vs. Secondary Interactions : Determine if observed discrepancies arise from principal contradictions (e.g., TRPV1 activation vs. off-target effects) or methodological variability (e.g., cell line differences) .
- Comparative Binding Studies : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics of this compound and its analogs. Resolve steric vs. hydrogen-bonding contributions to affinity .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values, binding energies) to identify outliers and systemic biases .
Q. Q4. What strategies optimize the pharmacokinetic profiling of this compound in preclinical models?
Answer:
- ADME Studies :
- Absorption : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Apply 10 µM this compound with a pH gradient (6.0/7.4) to simulate intestinal conditions .
- Metabolism : Incubate this compound with liver microsomes (human/rodent) and quantify metabolites via LC-MS/MS. Identify cytochrome P450 isoforms involved using selective inhibitors .
- In Vivo Validation : Administer this compound (oral/i.v.) to rodents and collect plasma samples at 0–24h. Calculate AUC, Cmax, and half-life using non-compartmental analysis (Phoenix WinNonlin) .
Methodological Guidelines
Q. Table 1. Key Interactions of this compound with Enzymatic Targets
| Target | Interaction Type | Key Residues/Mechanisms | Reference |
|---|---|---|---|
| TRPV1 | Hydrogen bonding | Leu 32, Thr 28 | |
| α-Glucosidase | Hydrogen bonding, steric | Asp 327, Arg 526 |
Q. Table 2. Recommended Statistical Tests for this compound Studies
Ethical and Reporting Standards
- Data Transparency : Share raw data (e.g., docking scores, chromatograms) in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Conflict of Interest : Disclose funding sources (e.g., pharmaceutical sponsors) and patent filings related to this compound derivatives .
- Reproducibility : Document instrument calibration (e.g., HPLC gradients, spectrometer wavelengths) and batch-to-batch compound purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
